molecular formula C6H6BrClO2S2 B2433849 4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride CAS No. 1520470-73-8

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride

Cat. No.: B2433849
CAS No.: 1520470-73-8
M. Wt: 289.59
InChI Key: LUNIRDJAHKLVGG-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride (CAS 1520470-73-8) is a high-purity synthetic building block designed for advanced research and development. This multifunctional heteroaromatic compound features a reactive sulfonyl chloride group, making it an essential intermediate in organic synthesis and medicinal chemistry. It is particularly valuable for the synthesis of sulfonamide derivatives, a privileged scaffold in drug discovery known for a wide range of biological activities . Researchers utilize this reagent to create novel compounds for investigating antioxidant , antimicrobial , and other therapeutic properties. The structure incorporates bromo and chloro substituents on the thiophene ring, enabling further functionalization via cross-coupling reactions to develop more complex molecular architectures. With the molecular formula C6H6BrClO2S2 and a molecular weight of 289.60 , it is characterized for identity and purity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClO2S2/c1-3-5(7)6(4(2)11-3)12(8,9)10/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNIRDJAHKLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride typically involves the bromination of 2,5-dimethylthiophene followed by sulfonylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 4-substituted-2,5-dimethylthiophene-3-sulfonyl derivatives.

    Reduction: Products include sulfonamides or thiols.

    Oxidation: Products include sulfoxides or sulfones.

Scientific Research Applications

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical compounds.

    Material Science: In the synthesis of novel materials with unique electronic properties.

    Biological Studies: As a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, making it useful in biochemical labeling and modification studies. The bromine atom can participate in halogen bonding interactions, influencing the compound’s behavior in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-dimethylthiophene-3-sulfonyl chloride
  • 4-Fluoro-2,5-dimethylthiophene-3-sulfonyl chloride
  • 4-Iodo-2,5-dimethylthiophene-3-sulfonyl chloride

Uniqueness

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science .

Biological Activity

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a bromine atom and a sulfonyl chloride group, allows it to interact with biological systems in diverse ways. This article discusses its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₈BrClO₂S
  • Molecular Weight : 239.55 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may involve:

  • Enzyme Inhibition : The sulfonyl chloride group can mimic natural substrates, potentially inhibiting enzyme activity.
  • Protein Interaction : It may disrupt protein-protein interactions due to its structural characteristics.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

CompoundActivityReference
4-Bromo-2,5-dimethylthiophene-3-sulfonamideAntibacterial against E. coli
Sulfonamide derivativesBroad-spectrum antibacterial

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that thiophene derivatives can induce apoptosis in cancer cells.

StudyResult
In vitro assays on cancer cell linesInduced cell death at high concentrationsPotential lead for anticancer drug development
Mechanistic studiesInhibition of specific signaling pathwaysSupports further investigation into therapeutic applications

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results showed significant inhibition of bacterial growth, suggesting its potential as an antibiotic agent.
  • Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that the compound could reduce cell viability significantly. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as a chemotherapeutic agent.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Toxicity studies are crucial to understanding its safety and efficacy in therapeutic applications.

Q & A

Q. What are the key synthetic pathways for preparing 4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a thiophene scaffold. Begin with 2,5-dimethylthiophene, sulfonate at the 3-position using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hrs). Subsequent bromination at the 4-position can be achieved using NN-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via electrophilic substitution with Br2\text{Br}_2 in acetic acid. Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, CH2Cl2\text{CH}_2\text{Cl}_2:hexane) is critical to achieve >95% purity, as noted in analogous sulfonyl chloride syntheses .

Q. How should researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1\text{H} NMR (to confirm methyl and aromatic proton environments), 13C^{13}\text{C} NMR (to identify sulfonyl and bromine-substituted carbons), and mass spectrometry (EI-MS or ESI-MS for molecular ion validation). For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, as high-performance liquid chromatography (HLC) is a standard method for sulfonyl chlorides with >95% purity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide formation using this compound?

  • Methodological Answer : Discrepancies often arise from competing hydrolysis or steric hindrance from the 2,5-dimethyl groups. Systematically vary reaction parameters:
  • Solvent polarity : Compare aprotic (e.g., THF) vs. polar aprotic (e.g., DMF) solvents.
  • Temperature : Test low (0–10°C) vs. ambient (25°C) conditions to minimize hydrolysis.
  • Catalysts : Screen bases (e.g., Et3N\text{Et}_3\text{N}) or coupling agents (e.g., DMAP).
    Monitor reaction progress via 1H^1\text{H} NMR or LC-MS to identify intermediates/byproducts. Document kinetic profiles to optimize conditions .

Q. What strategies mitigate thermal instability during storage or reactions?

  • Methodological Answer : This compound’s stability is influenced by its sulfonyl chloride group, which is prone to hydrolysis. Recommendations:
  • Storage : Under inert atmosphere (argon) at –20°C in anhydrous CH2Cl2\text{CH}_2\text{Cl}_2 or acetonitrile.
  • Handling : Use flame-dried glassware and molecular sieves (3Å) in reaction mixtures.
  • Decomposition analysis : Conduct thermogravimetric analysis (TGA) to identify decomposition onset (e.g., melting points of analogous compounds range 63–65°C ).

Notes for Experimental Design

  • Regioselectivity challenges : The 2,5-dimethyl groups may sterically hinder bromination; confirm regiochemistry via NOESY or X-ray crystallography if feasible.
  • Contradiction handling : Cross-validate synthetic protocols using independent characterization methods (e.g., IR spectroscopy for sulfonyl group confirmation).

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